REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[OH-].[Na+].[N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[S:23](Cl)(=[O:25])=[O:24])[CH:16]=[CH:15][CH:14]=1>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].ClCCl>[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([S:23]([C:21]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:22]=2[N:13]=[CH:14][CH:15]=[CH:16]3)(=[O:24])=[O:25])[CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
BrC1=CNC2=NC=CC=C21
|
Name
|
|
Quantity
|
15.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
193 mg
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a few hours
|
Type
|
CUSTOM
|
Details
|
two layers were separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1 M sodium bicarbonate, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The crude material was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (55-80% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN(C2=NC=CC=C21)S(=O)(=O)C=2C=CC=C1C=CC=NC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.43 mmol | |
AMOUNT: MASS | 1.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |